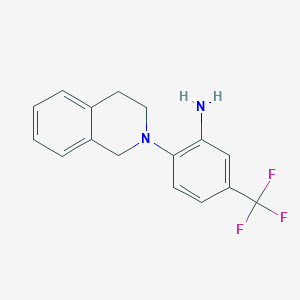
5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of furan derivatives, including those related to 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride, involves the reaction of dicarbonyl compounds with oxalyl halides in the presence of magnesium chloride. This process yields stereospecifically alkylidenebutenolides and 4-alkoxycarbonyl-5-aryl-2,3-dioxo-2,3-dihydrofurans, among others, showcasing a versatile approach to synthesizing furan derivatives (Saalfrank et al., 1991).
Molecular Structure Analysis
The molecular structure of furan derivatives, including those similar to 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride, has been characterized by X-ray crystallography. These analyses reveal the crystal and molecular structures of various furan derivatives, providing insights into their geometrical configurations and the intermolecular interactions stabilizing these structures (Wu et al., 2015).
Chemical Reactions and Properties
The reactivity of furan compounds, akin to 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride, involves their participation in multi-component reactions, demonstrating their potential as intermediates in organic synthesis. For instance, the synthesis of highly functionalized bifurans through reactions involving furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates illustrates the versatile chemical reactivity of these compounds (Sayahi et al., 2015).
Aplicaciones Científicas De Investigación
1. Polymorphism Studies
Research on compounds related to 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride has contributed to the understanding of polymorphism in biologically active compounds. For instance, the study of polymorphs of dihydropyrimidinium hydrochloride derivatives, which include similar chlorophenyl components, has provided insights into crystal packing energetics using methods like X-ray crystallography and computational approaches (Panini et al., 2014).
2. Synthesis of Bioactive Compounds
Another area of application is in the synthesis of bioactive compounds. For instance, the creation of pyrethroids containing a phosphonyl moiety, using intermediates with similar chlorophenyl structures, has shown considerable acaricidal activities. These findings are significant in the development of new insecticidal compounds (Lu Sheng, 2004).
3. Crystal and Molecular Structure Analysis
Research into the crystal and molecular structure of similar compounds has been conducted to better understand their properties. This includes the study of 5-(4-chlorophenyl)-4-methoxycarbonyl-2,3-dioxo-2,3-dihydrofuran and similar molecules. These studies often involve the reaction of dicarbonyl compounds with oxalyl halides, highlighting the versatile synthesis of these compounds (Saalfrank et al., 1991).
4. Atmospheric Degradation Studies
Studies on the atmospheric degradation of alkylfurans with chlorine atoms, such as the 2-methylfuran and 2,5-dimethylfuran, have been conducted. This research helps in understanding the atmospheric chemistry of these compounds, which can be crucial for environmental monitoring and pollution control strategies (Villanueva et al., 2009).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPNWVXORPKKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384012 |
Source


|
| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride | |
CAS RN |
175276-63-8 |
Source


|
| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B61165.png)
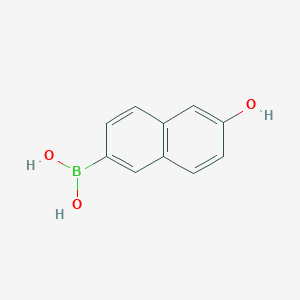

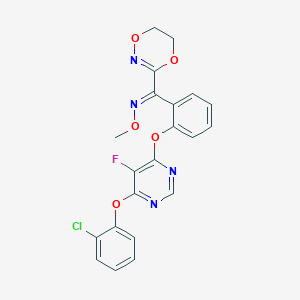

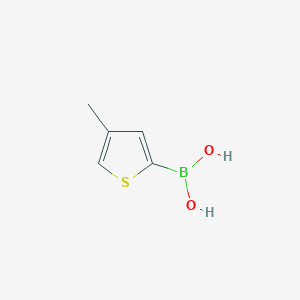

![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)

![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)
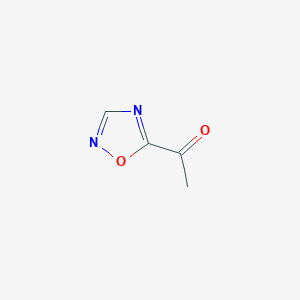
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)
